1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

Lipophilicity Membrane permeability Quinolin-4(1H)-one

This distinct 3-sulfonylquinolin-4(1H)-one (CAS 866842-60-6) offers a unique spatial/electronic profile via its 2-chlorobenzyl N-substituent, 6-ethoxy donor, and sterically demanding 4-isopropylphenylsulfonyl group. Ideal for systematic SAR, hydrophobic pocket probing and CHK1 kinase mapping. Benchmark against the tosyl (902484-79-1) or methoxy (866865-55-6) analogs to deconvolute sulfonyl bulk and alkoxy chain effects. Available at ≥95% purity for HPLC/LC-MS method development, toxicity screening, and high-throughput campaigns.

Molecular Formula C27H26ClNO4S
Molecular Weight 496.02
CAS No. 866842-60-6
Cat. No. B2384695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
CAS866842-60-6
Molecular FormulaC27H26ClNO4S
Molecular Weight496.02
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)C)CC4=CC=CC=C4Cl
InChIInChI=1S/C27H26ClNO4S/c1-4-33-21-11-14-25-23(15-21)27(30)26(17-29(25)16-20-7-5-6-8-24(20)28)34(31,32)22-12-9-19(10-13-22)18(2)3/h5-15,17-18H,4,16H2,1-3H3
InChIKeyAPGOYWYLNUUVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one (CAS 866842-60-6): Core Structural and Procurement Profile


1-(2-Chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one (CAS 866842-60-6) is a fully synthetic 3-sulfonylquinolin-4(1H)-one derivative with the molecular formula C27H26ClNO4S and a molecular weight of 496.02 g/mol. It is available from multiple chemical suppliers at ≥95% purity. The compound belongs to a class of quinolin-4(1H)-one sulfonyl derivatives explored as potential anticancer agents, checkpoint kinase inhibitors, and chemical probes . Its structure combines a 2-chlorobenzyl N-substituent, a 6-ethoxy group on the quinolinone core, and a sterically demanding 4-isopropylphenylsulfonyl group at the 3-position.

Why In-Class Substitution of 1-(2-Chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one Is Not Trivial


Although numerous 3-sulfonylquinolin-4(1H)-one analogs exist in screening libraries, the specific combination of a 2-chlorobenzyl N-substituent, a 6-ethoxy donor group, and a 4-isopropylphenylsulfonyl acceptor creates a unique spatial and electronic profile that cannot be replicated by simple substitution . Even closely related analogs differing by a single atom or functional group (e.g., OCH3 vs OCH2CH3 at position 6, or 2-Cl vs 3-Cl on the benzyl ring) exhibit different predicted lipophilicity, polar surface area, and conformational flexibility, which affect target binding, metabolic stability, and off-target promiscuity .

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one


Lipophilicity and Predicted Membrane Permeability: Ethoxy vs. Methoxy at Position 6

Based on predicted ACD/Labs LogP values, the 6-ethoxy analog (target compound) is expected to have a higher lipophilicity than the 6-methoxy analog (CAS 866865-55-6). The 6-methoxy analog has a predicted ACD/LogP of 5.69 and an ACD/LogD (pH 7.4) of 5.43, with 6 freely rotatable bonds . The target compound, with an ethoxy substituent replacing methoxy, adds one additional methylene unit, which is expected to increase the ACD/LogP by approximately 0.3–0.5 log units based on standard Hansch π-contributions, thereby enhancing membrane permeability but also potentially increasing non-specific protein binding.

Lipophilicity Membrane permeability Quinolin-4(1H)-one

Steric Bulk and Sulfonyl Acceptor Strength: 4-Isopropylphenyl vs. 4-Methylphenyl (Tosyl) vs. Unsubstituted Phenyl

The 4-isopropylphenylsulfonyl group of the target compound (MW 496.02) introduces greater steric bulk than the 4-methylphenylsulfonyl (tosyl) group of CAS 902484-79-1 (MW 468.0) or the unsubstituted phenylsulfonyl group of CAS 866725-89-5 (MW 453.9). The isopropyl substituent increases the molecular weight by 28 mass units over the tosyl analog and by 42 mass units over the phenyl analog, while also providing a branched alkyl group that can engage in additional hydrophobic contacts within a binding pocket.

Steric effects Sulfonyl acceptor Structure-activity relationship

Regioisomeric Differentiation: 2-Chlorobenzyl (ortho) vs. 3-Chlorobenzyl (meta) N-Substitution

The target compound bears a 2-chlorobenzyl group (ortho-substituted) at the N1 position, whereas a regioisomeric analog, 1-(3-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one, carries the chlorine at the meta position of the benzyl ring. Although both share the identical molecular formula (C27H26ClNO4S), the ortho-chloro substitution alters the dihedral angle between the benzyl ring and the quinolinone plane, affecting the three-dimensional shape of the molecule and its capacity to engage in halogen-bonding interactions within a target binding site.

Regioisomerism Chlorobenzyl substitution Molecular recognition

Topological Polar Surface Area and Drug-Likeness: Balancing Potency and Bioavailability

The 6-methoxy analog (CAS 866865-55-6) has a predicted topological polar surface area (TPSA) of 72 Ų and a single Rule-of-5 violation due to its high lipophilicity . The target compound's replacement of methoxy with ethoxy at position 6 is not expected to alter the TPSA (as the oxygen count remains identical), but the increased molecular weight (496.02 vs 481.99 g/mol) and additional rotatable bond push it further toward the upper limit of oral drug-like chemical space. This positions the compound as a tool molecule where enhanced membrane permeability is prioritized over oral bioavailability.

Topological polar surface area Drug-likeness Quinolinone sulfones

Commercial Availability and Defined Purity Specification

The target compound is commercially available with a defined purity specification of ≥95% (catalog number CM800992), making it suitable as a reference standard for SAR studies and biological assay development. Several closest analogs sharing the 4-isopropylphenylsulfonyl-6-alkoxyquinolinone core are also commercially available, allowing for systematic structure-activity relationship (SAR) exploration without custom synthesis. The availability of multiple suppliers ensures competitive procurement and supply chain redundancy.

Procurement Purity specification Research-grade chemical

Recommended Research and Industrial Application Scenarios for 1-(2-Chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one


Structure-Activity Relationship (SAR) Probe for 3-Sulfonylquinolin-4(1H)-one Target Engagement

Due to its unique combination of 4-isopropylphenylsulfonyl and 6-ethoxy substituents, this compound can serve as a reference point in systematic SAR studies aimed at optimizing target binding affinity and selectivity within the quinolin-4(1H)-one sulfonyl chemical series. Its higher predicted lipophilicity compared to the 6-methoxy analog makes it especially suitable for probing hydrophobic sub-pockets . Researchers can benchmark cellular activity against the tosyl analog (CAS 902484-79-1) and methoxy analog (CAS 866865-55-6) to deconvolute contributions of 3-sulfonyl bulk and 6-alkoxy chain length .

Chemical Probe for Intracellular Kinase or Checkpoint Kinase Target Class Studies

Given that 3-sulfonylquinolin-4(1H)-ones have been described as inhibitors of checkpoint kinases (CHK1) in patent literature, this compound can be deployed as a chemical probe to investigate CHK1-mediated cell cycle checkpoint signaling [1]. Its 2-chlorobenzyl ortho-substitution pattern and isopropylphenylsulfonyl group provide a defined steric and electronic profile that can help map the ATP-binding pocket of CHK1 or related kinases, enabling differentiation from pyrazoloquinolinone-based CHK1 inhibitors.

Reference Standard for Analytical Method Development and Library Screening Quality Control

With a defined purity of ≥95% and a molecular weight of 496.02 g/mol, this compound can be used as a reference standard for HPLC, LC-MS, or NMR method development in drug discovery workflows . Its distinct chromatographic retention time (driven by high predicted LogP) enables its use as a system suitability standard for methods analyzing lipophilic quinolinone libraries, helping to ensure batch-to-batch consistency in high-throughput screening campaigns.

In Vitro Toxicology and Off-Target Profiling Panel Compound

The compound's predicted Rule-of-5 violation (high LogP) and structural features make it a useful addition to in vitro toxicology screening panels aimed at identifying liabilities associated with lipophilic quinolinone scaffolds . By comparing hERG binding, CYP450 inhibition, and cytotoxicity data against the less lipophilic tosyl and methoxy analogs, researchers can establish how incremental increases in lipophilicity and steric bulk affect safety profiles within this chemotype.

Quote Request

Request a Quote for 1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.